molecular formula C12H16ClN3O5S B1440037 2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride CAS No. 1251923-78-0

2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride

Cat. No.: B1440037
CAS No.: 1251923-78-0
M. Wt: 349.79 g/mol
InChI Key: LGHDZPDZSWWUID-UHFFFAOYSA-N
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Description

“2-Amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride” is a chemical compound with the molecular formula C12H16ClN3O5S . It has a molecular weight of 349.79 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. Typically, the reactivity of a compound like this would depend on the functional groups present and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 349.79 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results .

Scientific Research Applications

Synthesis Methods and Chemical Transformations

  • Methanesulfonic acid is utilized as a catalyst for synthesizing 2-substituted benzoxazoles, demonstrating the versatility of methanesulfonyl compounds in facilitating one-pot synthesis reactions with excellent yields across a variety of substituents (Dinesh Kumar, S. Rudrawar, A. Chakraborti, 2008).
  • The compound's applications extend into the synthesis of fused s-triazoles and benzoxazoles, showcasing its role in intramolecular ring transformations and the generation of diverse heterocyclic structures (Tadashi Sasaki, Masatomi Ohno, Eikoh Ito, 1984).

Applications in Drug Development and Medicinal Chemistry

  • Research into pro-apoptotic indapamide derivatives as anticancer agents highlights the potential for sulfonamide-based compounds in targeting melanoma cell lines, indicating the broader therapeutic implications of such molecular frameworks (Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, 2015).
  • Novel base-catalyzed rearrangements of sultone oximes to 1,2-benzisoxazole-3-methane sulfonate derivatives underline the importance of such chemical transformations in the synthesis of pharmacologically relevant compounds, like zonisamide, an anticonvulsant drug (V. Arava, Udaya Bhaskara Rao Siripalli, V. Nadkarni, Rajendiran Chinnapillai, 2007).

Creation of Novel Compounds

  • The development of high molecular weight polybenzoxazoles in polyphosphoric acid and their hydrolytic stability investigation demonstrates the compound's relevance in polymer science, especially in the context of creating materials with enhanced performance characteristics (Y. Kim, B. Einsla, C. Tchatchoua, J. Mcgrath, 2005).
  • The exploration of amino acid sulfonamides based on 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride for new amino acid derivatives introduces novel pathways in the synthesis of biologically active compounds with potential application in drug design and discovery (Anastasiia Riabchenko, O. Shablykina, S. Shilin, S. Chumachenko, V. Khilya, 2020).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. The mechanism of action would typically depend on the intended use of the compound, such as whether it’s used as a pharmaceutical drug, a catalyst, a reagent in a chemical reaction, etc .

Safety and Hazards

The safety and hazards associated with this compound are not provided in the search results. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions or potential applications for this compound are not provided in the search results. The potential uses would depend on the properties of the compound and the needs in various fields such as medicine, materials science, etc .

Properties

IUPAC Name

2-amino-4-methylsulfonyl-N-(2-oxo-3H-1,3-benzoxazol-5-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O5S.ClH/c1-21(18,19)5-4-8(13)11(16)14-7-2-3-10-9(6-7)15-12(17)20-10;/h2-3,6,8H,4-5,13H2,1H3,(H,14,16)(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHDZPDZSWWUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC1=CC2=C(C=C1)OC(=O)N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
Reactant of Route 4
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
Reactant of Route 5
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride
Reactant of Route 6
2-amino-4-methanesulfonyl-N-(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)butanamide hydrochloride

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